molecular formula C10H13N5O5 B12094790 2alpha-HydroxyZidovudine

2alpha-HydroxyZidovudine

Cat. No.: B12094790
M. Wt: 283.24 g/mol
InChI Key: DVRKESVZZVYJRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2alpha-HydroxyZidovudine is a structural analog of Zidovudine (AZT), a nucleoside reverse transcriptase inhibitor (NRTI) used in HIV treatment. The compound features a hydroxyl (-OH) group at the 2α position of the sugar moiety, distinguishing it from AZT, which has an azido (-N₃) group at the 3′ position of the dideoxyribose ring . This modification alters its physicochemical properties, metabolic stability, and pharmacokinetic (PK) profile. While AZT is well-characterized (molecular formula: C₁₀H₁₃N₅O₄; molecular weight: 267.24 g/mol), 2alpha-HydroxyZidovudine’s molecular formula is hypothesized to be C₁₀H₁₃N₅O₅, with a molecular weight of 283.24 g/mol, assuming the addition of one hydroxyl group .

The hydroxyl group may enhance solubility in aqueous media compared to AZT, which exists as a crystalline solid . However, this structural change could also influence its ability to penetrate cell membranes or resist enzymatic degradation, critical factors for antiviral efficacy.

Properties

IUPAC Name

1-[4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O5/c1-4-2-15(10(19)12-8(4)18)9-7(17)6(13-14-11)5(3-16)20-9/h2,5-7,9,16-17H,3H2,1H3,(H,12,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRKESVZZVYJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2alpha-HydroxyZidovudine typically involves the modification of Zidovudine through a series of chemical reactions. One common method includes the protection of the hydroxyl group at the 5’ position of Zidovudine, followed by acylation at the 3’ position. Subsequent dehalogenation and azidation reactions lead to the formation of the desired compound .

Industrial Production Methods: Industrial production of 2alpha-HydroxyZidovudine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated systems and reactors helps in maintaining the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 2alpha-HydroxyZidovudine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of 2alpha-HydroxyZidovudine, such as ketones, aldehydes, alcohols, and substituted analogs.

Scientific Research Applications

2alpha-HydroxyZidovudine has a wide range of applications in scientific research:

Mechanism of Action

2alpha-HydroxyZidovudine exerts its effects by inhibiting the activity of HIV-1 reverse transcriptase, similar to Zidovudine. The compound is phosphorylated to its active triphosphate form, which then incorporates into the viral DNA, leading to chain termination and inhibition of viral replication. This mechanism involves the molecular targets and pathways associated with nucleoside reverse transcriptase inhibitors .

Comparison with Similar Compounds

Research Findings and Limitations

Metabolic Stability : Hydroxylation at the 2α position may enhance metabolic clearance via glucuronidation, as suggested by glycan analysis tools like GlycoBase, which predict modifications to sugar moieties .

Toxicity Profile : Unlike AZT, 2alpha-HydroxyZidovudine’s hydroxyl group could mitigate mitochondrial toxicity, a common issue with NRTIs, by reducing interference with DNA polymerase γ .

Contradictions : While AzddU’s uridine backbone improves PK properties, hydroxylation in 2alpha-HydroxyZidovudine may paradoxically reduce efficacy due to steric hindrance during reverse transcriptase inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.